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molecular formula C10H15N3O4 B8493394 Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate

Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate

Cat. No. B8493394
M. Wt: 241.24 g/mol
InChI Key: DZIWEJOTBPPHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216972B2

Procedure details

A long sealed tube was charged with solid tert-butyl 3-oxoazetidine-1-carboxylate (2.500 g, 14.60 mmol), ammonium carbonate (9.82 g, 102 mmol), potassium cyanide (1.902 g, 29.2 mmol), and formamide (20 mL). The vessel was sealed and shaken back and forth until all of the solids were wetted and then placed in a 80° C. oil bath overnight behind a blast shield. The reaction vessel was cooled in an ice bath for 15 min and the contents of the vessel were carefully transferred to a separating funnel using ethyl acetate and saturated aq. sodium chloride to which ˜3 g of ammonium chloride had been added. The aqueous layer (200 mL) was extracted with ethyl acetate, dried over magnesium sulfate, filtered, concentrated to ˜10 mL of a yellow homogeneous liquid. The crude material was chromatographed on a 80 g SiO2 cartridge using pure ethyl acetate. The desired fractions were collected and concentrated in vacuo to give tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (1.54 g, 44%) as a white solid. MS (M−1)=240. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.8 (1H, s), 8.48 (1H, s), 4.05 (2H, d), 3.39 (2H, d), 1.06 (9H, s).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
1.902 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[C:13](=[O:16])([O-])[O-].[NH4+:17].[NH4+].[C-]#N.[K+].[CH:22]([NH2:24])=[O:23].[Cl-].[Na+].[Cl-].[NH4+]>C(OCC)(=O)C>[O:23]=[C:22]1[NH:17][C:13](=[O:16])[C:2]2([CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]2)[NH:24]1 |f:1.2.3,4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
9.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
1.902 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
shaken back
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
placed in a 80° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled in an ice bath for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the contents of the vessel were carefully transferred to a separating funnel
ADDITION
Type
ADDITION
Details
had been added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer (200 mL) was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜10 mL of a yellow homogeneous liquid
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on a 80 g SiO2 cartridge
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2(CN(C2)C(=O)OC(C)(C)C)C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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